molecular formula C₂₄H₂₉FN₄O B1662778 Irindalone CAS No. 96478-43-2

Irindalone

Cat. No. B1662778
CAS RN: 96478-43-2
M. Wt: 408.5 g/mol
InChI Key: GHAMYXPEZSUOCU-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irindalone is a novel serotonin 5-HT2 antagonist . It has a high affinity for serotonin 5-HT2 receptors and about a 10 times lower affinity for α1-adrenoceptors . It is more potent in inhibiting the serotonin-induced contractions .


Synthesis Analysis

Chiral indanol is used as a precursor intermediate for the synthesis of enantiomeric drugs, such as Irindalone .


Molecular Structure Analysis

The molecular formula of Irindalone is C24H29FN4O . The molecular weight is 408.51 . The structure includes a fluorine atom, nitrogen atoms, and an oxygen atom .


Chemical Reactions Analysis

Irindalone causes a concentration-related inhibition of serotonin-induced contractions and shifts the serotonin curve to the right .


Physical And Chemical Properties Analysis

Irindalone has a molecular weight of 408.51 and a molecular formula of C24H29FN4O . The exact mass is 408.23 .

Scientific Research Applications

Neurochemical Properties

  • Irindalone as a Serotonin Receptor Antagonist : Irindalone has been identified as a competitive inhibitor of peripheral and central serotonin2 (5-HT2) receptors. This property was observed through its ability to inhibit 5-HT-induced contractions in rabbit pulmonary artery and other in vitro systems. This effect is notable due to its potential applications in medical treatments related to serotonin receptor activities (Hyttel et al., 1988).

Antihypertensive Effects

  • Effectiveness in Reducing Blood Pressure : A study conducted on spontaneously hypertensive rats (SHR) demonstrated that chronic treatment with irindalone significantly reduced the development of hypertension. This suggests its potential as an effective antihypertensive agent. The study also found that irindalone's antihypertensive effects did not develop tolerance over time, indicating its sustained effectiveness (Gradin et al., 2005).

  • Cardiovascular Effects in Rats : In another study, irindalone's effect on lowering blood pressure was primarily attributed to its blockade of peripheral alpha-adrenoceptors, with a contributing role from its 5-HT2 receptor antagonism. This study helped in understanding the mechanism through which irindalone exerts its antihypertensive properties (Gradin et al., 1990).

Comparative Studies

  • Comparison with Other Antagonists : Irindalone was compared with ketanserin in a study analyzing their effects on rat thoracic aorta. This comparison was essential in understanding irindalone's relative effectiveness and mechanism of action in inhibiting serotonin-induced contractions. The study concluded that irindalone had a more pronounced serotonin antagonistic effect than ketanserin (Mikkelsen et al., 1988).

Safety And Hazards

Irindalone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

  • Mikkelsen EO, et al. Comparison of the effect of irindalone, a novel serotonin 5-HT2 antagonist and ketanserin on mechanical responses of rat thoracic aorta. Eur J Pharmacol. 1988 Apr 27;149 (1-2):145-8 .
  • In vivo pharmacology of irindalone, a 5-HT2 receptor antagonist with predominant peripheral effects .

properties

IUPAC Name

1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYXPEZSUOCU-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242274
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irindalone

CAS RN

96478-43-2
Record name Irindalone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irindalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRINDALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irindalone
Reactant of Route 2
Reactant of Route 2
Irindalone
Reactant of Route 3
Irindalone
Reactant of Route 4
Irindalone
Reactant of Route 5
Irindalone
Reactant of Route 6
Reactant of Route 6
Irindalone

Citations

For This Compound
92
Citations
J Arnt, KP Bøgesø, V Boeck… - Drug development …, 1989 - Wiley Online Library
… of irindalone resembles that of ketanserin except in two characteristics: ketanserin has greater potency than irindalone as an … The effect of irindalone is stereoselective, since its opposite …
Number of citations: 23 onlinelibrary.wiley.com
B Jensen - Acta Crystallographica Section C: Crystal Structure …, 1988 - scripts.iucr.org
… The configuration of the tartrate ion was known to be R,R, and it thus follows that the configuration of irindalone is IR,3S. This was not as expected (B~geso, 1983), and therefore a …
Number of citations: 5 scripts.iucr.org
EO Mikkelsen, NCB Nyborg, KT Jensen… - European journal of …, 1988 - Elsevier
… Irindalone and ketanserin caused a concentration-related inhibition of serotonin-induced contractions and shifted the serotonin curve to the right. Irindalone … indicates that irindalone had …
Number of citations: 3 www.sciencedirect.com
J Hyttel, K BøGesø, HLV LembøL… - Drug development …, 1988 - Wiley Online Library
… Furthermore, irindalone decreases the renal vascular resistence in … of irindalone in in vitro test systems, ie, receptor bindinghptake studies and isolated organ preparations. Irindalone is …
Number of citations: 30 onlinelibrary.wiley.com
K Gradin, T Hedner, B Persson - Journal of Neural Transmission/General …, 1991 - Springer
… to evaluate the antihypertensive effects of irindalone, a potent 5-HT2-receptor … irindalone in the food (daily intake estimated to 10 mg/kg) for 10 weeks and older SHR received irindalone …
Number of citations: 2 link.springer.com
K Gradin, S Carlsson, T Hedner… - Pharmacology & …, 1990 - Wiley Online Library
… irindalone after acute administration. In conscious Sprague-Dawley rats intravenous irindalone … In the same dose-range irindalone antagonized pressor responses to phenylephrine and …
Number of citations: 4 onlinelibrary.wiley.com
JL Herndon - 1993 - elibrary.ru
… sb2$ receptors has previously been proposed for ketanserin and irindalone.$\sp{291}$ Based … This new model involves the superpositoning of the non-indane ring of irindalone with the …
Number of citations: 0 elibrary.ru
V Boeck, KP BØgesØ, J Hyttel - Drugs of the future, 1989
Number of citations: 2
N Dragstedt, V Boeck - International Symposium on Serotonin, Florence, 1989
Number of citations: 3
N Dragsted, V Boeck - Cardiovascular pharmacology of 5-HT prospective …, 1988
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.